molecular formula C21H27N5O2 B271866 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine

Cat. No. B271866
M. Wt: 381.5 g/mol
InChI Key: IVYRBRLOOMHICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine, also known as MMB-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a member of the indole-3-carboxamide family and has a similar structure to the well-known cannabinoid, Δ9-tetrahydrocannabinol (THC).

Mechanism of Action

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This leads to the activation of various signaling pathways, including the G-protein coupled receptor signaling pathway and the MAPK/ERK pathway. These pathways are involved in the regulation of various physiological processes, including pain sensation, inflammation, and cell proliferation.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by this compound leads to a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. This compound has also been found to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine in lab experiments is its high potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of long-term safety data, which makes it difficult to assess the potential risks associated with its use in humans.

Future Directions

There are several potential future directions for research on N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors, which could lead to the development of more targeted therapies with fewer side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is a need for further research on the safety and efficacy of this compound in humans, including studies on its long-term effects and potential interactions with other medications.

Synthesis Methods

The synthesis of N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine involves the reaction of 5-fluoro MDMB-PICA with 4-methylphenyl-1H-tetrazole-5-thiol in the presence of a base and a palladium catalyst. The resulting product is then treated with 3-methoxy-4-(methoxymethyl)benzyl chloride to yield this compound.

Scientific Research Applications

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine has been studied for its potential therapeutic applications in various medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]butan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-5-16(3)22-13-17-8-11-19(20(12-17)27-4)28-14-21-23-24-25-26(21)18-9-6-15(2)7-10-18/h6-12,16,22H,5,13-14H2,1-4H3

InChI Key

IVYRBRLOOMHICA-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Origin of Product

United States

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